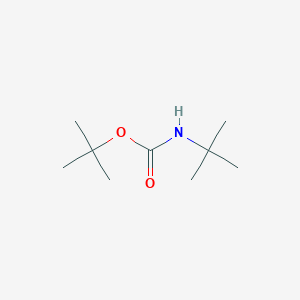TERT-BUTYL N-TERT-BUTYLCARBAMATE
CAS No.: 71872-03-2
Cat. No.: VC3856143
Molecular Formula: C9H19NO2
Molecular Weight: 173.25 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 71872-03-2 |
|---|---|
| Molecular Formula | C9H19NO2 |
| Molecular Weight | 173.25 g/mol |
| IUPAC Name | tert-butyl N-tert-butylcarbamate |
| Standard InChI | InChI=1S/C9H19NO2/c1-8(2,3)10-7(11)12-9(4,5)6/h1-6H3,(H,10,11) |
| Standard InChI Key | KYDJQJAIHCVQPO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)(C)NC(=O)OC(C)(C)C |
Nomenclature and Structural Characteristics
Tert-butyl N-tert-butylcarbamate, systematically named tert-butyl carbamate or carbamic acid tert-butyl ester, is identified by the CAS registry number 4248-19-5 . Its molecular formula, , corresponds to a molecular weight of 117.146 g/mol . The structure consists of a carbamate functional group () bonded to two tert-butyl moieties, rendering the molecule highly sterically hindered. This steric bulk is pivotal to its role as a protective group in peptide synthesis and other organic reactions, where it shields amine functionalities from undesired side reactions .
Synthesis and Catalytic Methods
Conventional Synthesis Routes
The compound is typically synthesized via the reaction of tert-butanol with carbamoyl chloride or through the Ritter reaction, which involves nitriles and di-tert-butyl dicarbonate. A patent by CA3087004A1 exemplifies its application in synthesizing Edoxaban precursors, where tert-butyl carbamate derivatives are used to protect amine groups during multi-step reactions. The method involves mixing tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate in an organic solvent, followed by base addition and stirring to yield high-purity intermediates .
Catalytic Advancements
Recent advancements highlight Cu(OTf)-catalyzed Ritter reactions under solvent-free conditions as an efficient pathway to synthesize N-tert-butyl amides and carbamates . For instance, the reaction of nitriles with di-tert-butyl dicarbonate at room temperature achieves yields exceeding 90%, demonstrating the method’s practicality for large-scale production . While this approach primarily targets amides, its principles are adaptable to carbamate synthesis, emphasizing the versatility of tert-butyl groups in catalytic frameworks.
Physicochemical Properties
The compound exhibits distinct physical characteristics critical for laboratory handling and industrial applications:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 117.146 g/mol | |
| Density | 1.0 ± 0.1 g/cm³ | |
| Boiling Point | 196.0 ± 9.0 °C (760 mmHg) | |
| Melting Point | 105–108 °C | |
| Flash Point | 82.4 ± 15.0 °C |
These properties underscore its stability under standard conditions but necessitate precautions due to its flammability near the flash point .
Applications in Organic and Medicinal Chemistry
Protective Group Utility
The tert-butyl carbamate (Boc) group is widely employed to protect amines during peptide synthesis. Its stability under acidic and basic conditions allows selective deprotection using trifluoroacetic acid (TFA) or hydrogenolysis, making it indispensable in constructing complex molecules like Edoxaban . For example, the patent CA3087004A1 details its use in synthesizing a key cyclohexylcarbamate intermediate, which is subsequently deprotected to yield the active pharmaceutical ingredient.
Catalytic and Industrial Relevance
The compound’s role extends to catalysis, where it participates in Cu(OTf)-mediated reactions to form N-tert-butyl amides . Such reactions are valued for their mild conditions and compatibility with diverse nitriles, including aryl and alkyl variants, highlighting the compound’s adaptability in industrial settings .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume